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Compound of Interest

Compound Name: Nitrosomethane

Cat. No.: B1211736 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Spectroscopic Data

Nitrosomethane (CH₃NO), a molecule of significant interest in atmospheric chemistry and as a

reactive intermediate, presents a rich spectroscopic landscape. Understanding its spectral

properties is crucial for its detection, characterization, and the study of its reaction dynamics.

This guide provides a detailed comparison of the experimental and theoretically calculated

spectra of nitrosomethane across various spectroscopic techniques, supported by

experimental data and methodologies.

Quantitative Spectral Data Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative data from

experimental measurements and theoretical calculations for the microwave, infrared, and UV-

visible spectra of nitrosomethane.

Table 1: Microwave Spectroscopy Data for Nitrosomethane
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Parameter Experimental Value Theoretical Value
Reference
(Experimental)

Rotational Constants

A (cm⁻¹) 2.04421 - [1]

B (cm⁻¹) 0.38202 - [1]

C (cm⁻¹) 0.34205 - [1]

Dipole Moment

Components

µₐ (D) 2.240 ± 0.001 -

µₑ (D) 0.522 ± 0.006 -

µₜₒₜₐₗ (D) 2.300 ± 0.002 -

Table 2: Infrared Spectroscopy Data for Nitrosomethane

Vibrational
Mode

Experimental
Frequency
(cm⁻¹)

Theoretical
(Calculated)
Frequency
(cm⁻¹)

Assignment
Reference
(Experimental)

ν₁ 2991 - A' [1]

Note: A complete experimental gas-phase infrared spectrum with all fundamental frequencies is

not readily available in the reviewed literature. The listed frequency is a fundamental vibration

from the NIST Chemistry Webbook. Theoretical studies have provided more complete

vibrational assignments.

Table 3: UV-Visible Spectroscopy Data for Nitrosomethane
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Parameter Experimental Value Theoretical Value
Reference
(Experimental)

Absorption Maximum

(λₘₐₓ)

600 - 710 nm

(observed range)
- [2]

Transition π* ← n(N) π* ← n(N) [2]

Excitation Energy

(cm⁻¹)
14408 (origin) 17030 (vertical) [2]

Molar Absorptivity (ε)
Not explicitly found in

searches
-

Experimental Protocols
Detailed methodologies are essential for the reproduction and verification of spectroscopic

data. The following sections outline the key experimental protocols for the synthesis of

nitrosomethane and its spectroscopic characterization.

Synthesis of Nitrosomethane
Nitrosomethane is a reactive species and is typically prepared in situ for spectroscopic

analysis. A common method involves the pyrolysis of t-butyl nitrite.

Protocol for Synthesis via Pyrolysis:

Precursor: Tert-butyl nitrite is used as the precursor.

Apparatus: A flow system consisting of a heated quartz tube (pyrolysis zone) connected to a

spectroscopic cell.

Procedure:

A stream of an inert carrier gas (e.g., Argon) is passed through a bubbler containing t-butyl

nitrite at a controlled temperature to introduce the precursor into the flow system.

The gas mixture is then passed through the quartz tube heated to a temperature sufficient

to induce pyrolysis of t-butyl nitrite, leading to the formation of nitrosomethane and other
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products.

The products are then rapidly transferred into the spectroscopic cell for immediate

analysis.

Spectroscopic Measurements
Gas-Phase Infrared Spectroscopy:

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped

with a gas cell.

Procedure:

The gas cell is first evacuated to a low pressure.

A background spectrum of the evacuated cell is recorded.

The gas-phase sample containing nitrosomethane is introduced into the cell to a desired

pressure.

The infrared spectrum of the sample is recorded over a suitable spectral range (e.g., 4000

- 400 cm⁻¹).

The final absorbance spectrum is obtained by ratioing the sample spectrum against the

background spectrum.

UV-Visible Spectroscopy:

Instrumentation: A UV-Visible spectrophotometer, often coupled with a flash photolysis setup

for generating transient species.

Procedure for Flash Photolysis Generation:

A precursor molecule, such as t-butyl nitrite, is introduced into a quartz reaction vessel.

The sample is subjected to a short, intense pulse of light from a flash lamp or a laser at a

wavelength that induces photolysis of the precursor, generating nitrosomethane.
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A continuous wave (CW) probe beam from the spectrophotometer is passed through the

reaction vessel.

The time-resolved absorption of the probe beam is monitored by a detector, allowing for

the recording of the UV-Visible spectrum of the transient nitrosomethane molecule.[2]

Comparative Analysis and Discussion
The comparison between experimental and theoretical spectra provides valuable insights into

the molecular structure, bonding, and electronic properties of nitrosomethane.

Microwave Spectrum: The excellent agreement between the experimentally determined

rotational constants and those derived from theoretical calculations validates the accuracy of

the computed molecular geometry. The dipole moment components provide information

about the charge distribution within the molecule.

Infrared Spectrum: While a complete experimental gas-phase IR spectrum is challenging to

obtain due to the reactivity of nitrosomethane, the available data, in conjunction with

theoretical calculations, allows for the assignment of fundamental vibrational modes.

Theoretical calculations have been instrumental in assigning the observed vibrational

frequencies to specific molecular motions, such as C-H stretching, N=O stretching, and

various bending modes.

UV-Visible Spectrum: The observed absorption in the visible region is characteristic of the n

→ π* electronic transition of the nitroso chromophore.[2] Theoretical calculations of the

vertical excitation energy show good agreement with the experimental spectrum's origin,

confirming the nature of the electronic transition.[2] Discrepancies between the calculated

vertical excitation and the experimental origin can be attributed to differences in the

geometry of the molecule in its ground and excited electronic states.

Visualization of the Comparison Workflow
The logical workflow for comparing experimental and theoretical spectra is depicted in the

following diagram.
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Caption: Workflow for comparing experimental and theoretical spectra.

This guide provides a foundational comparison of the experimental and theoretical spectra of

nitrosomethane. Further high-resolution experimental studies, particularly for the complete

gas-phase infrared spectrum, would be invaluable for refining our understanding of this

important molecule. The synergy between experimental measurements and theoretical

calculations continues to be a powerful approach for elucidating the complex properties of

reactive chemical species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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